4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzoyl group, a pyridinyl group, and a thiazolyl group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide are largely determined by its thiazole nucleus. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may influence cell function in a variety of ways
Molecular Mechanism
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: Studied for its antileishmanial properties.
Uniqueness
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Biological Activity
4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Core : This is achieved through cyclization reactions involving appropriate thioamide derivatives.
- Introduction of the Benzoyl Group : Utilized via Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid.
- Formation of the Benzamide Structure : The final step involves reacting intermediates with benzoyl chloride and a base like pyridine to yield the desired compound.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
Compound | Activity | MIC (µg/mL) |
---|---|---|
Compound A | Gram-positive bacteria | 31.25 |
Compound B | Staphylococcus epidermidis | 15.00 |
This compound | Not specified | Not specified |
The presence of electron-donating groups on the aromatic rings enhances antimicrobial efficacy, indicating structure-activity relationships (SAR) that warrant further investigation .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
A-431 (human epidermoid carcinoma) | <1.98 |
Jurkat (T-cell leukemia) | <1.61 |
These results suggest that this compound may interact with specific molecular targets involved in cancer progression, potentially through mechanisms such as apoptosis induction or cell cycle arrest .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Interaction : Binding to specific receptors could alter signaling pathways, leading to reduced cellular viability in target cells.
Case Studies
Several studies have focused on the biological evaluation of thiazole-based compounds:
- Antimicrobial Study : A recent study demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
- Anticancer Research : Another investigation found that certain thiazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting their utility in cancer therapy .
- Structure Activity Relationship Analysis : Detailed SAR studies have revealed that modifications on the thiazole ring and adjacent aromatic systems can significantly influence biological activity, guiding future drug design efforts .
Properties
IUPAC Name |
4-benzoyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCPZDASDRYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.